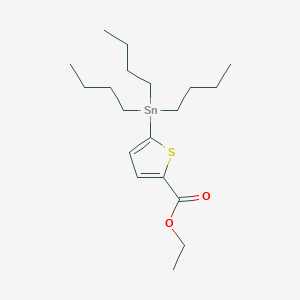
Benzyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C16H22N2O3 It is a derivative of piperidine and azetidine, which are both important heterocyclic compounds in organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with azetidine derivatives under specific conditionsThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups .
Aplicaciones Científicas De Investigación
Benzyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of Benzyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate: Similar structure but with an amino group instead of an azetidin-3-yloxy group.
tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: Similar structure but with a tert-butyl group instead of a benzyl group.
Uniqueness
Benzyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate is unique due to the presence of both azetidine and piperidine rings, which provide a distinct set of chemical properties and reactivity.
Propiedades
Fórmula molecular |
C16H22N2O3 |
|---|---|
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
benzyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c19-16(20-12-13-4-2-1-3-5-13)18-8-6-14(7-9-18)21-15-10-17-11-15/h1-5,14-15,17H,6-12H2 |
Clave InChI |
UFLTVIUICDDSAK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1OC2CNC2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Di(2-bromothien-5-yl)-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B13975749.png)

![[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B13975759.png)


![3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyrrolo[2,3-b]pyridine](/img/structure/B13975782.png)

![Naphtho[1,2-b]phenazin-5(8H)-one, 6-chloro-8-ethyl-](/img/structure/B13975787.png)
![[5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol](/img/structure/B13975793.png)



